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Compound of Interest

Compound Name: 2,4-dimethyl-1H-indole

Cat. No.: B1337883

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for the
compound 2,4-dimethyl-1H-indole. While comprehensive, experimentally-derived spectra for
this specific isomer are not readily available in public repositories, this document compiles
essential information, including predicted data, and provides detailed experimental protocols
typical for the characterization of such heterocyclic compounds.

Compound Information

2,4-dimethyl-1H-indole is an aromatic heterocyclic organic compound with the chemical
formula C1o0H11N.[1][2][3] It belongs to the class of substituted indoles, which are of significant
interest in medicinal chemistry and drug discovery due to their prevalence in biologically active

molecules.
Identifier Value Source
Molecular Formula C1oH11N [1][2][3]
Molecular Weight 145.20 g/mol [1112][3]
Monoisotopic Mass 145.08914 Da [4]
CAS Number 10299-61-3 [2]
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Spectroscopic Data Summary

The following sections and tables summarize the available and predicted spectroscopic data
for 2,4-dimethyl-1H-indole.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. High-resolution mass
spectrometry (HRMS) provides the exact mass, which is crucial for determining the elemental
composition. The table below lists predicted mass-to-charge ratios (m/z) for various adducts of
2,4-dimethyl-1H-indole.[4]

Adduct Predicted m/z
[M]* 145.08859
[M+H]* 146.09642
[M+Na]* 168.07836
[M+K]* 184.05230
+ 4 .
[M+NHa]*+ 163.12296
[M-H]~ 144.08186

Data sourced from predicted values on PubChem.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and *3C NMR data for 2,4-dimethyl-1H-indole are not available in the
searched public databases. However, the expected chemical shifts and multiplicities can be
predicted based on the analysis of closely related isomers. For illustrative purposes, the
experimental data for 3,4-dimethyl-1H-indole is provided below.[5]

Table 2.1: Experimental NMR Data for 3,4-dimethyl-1H-indole[5]
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1H NMR (500 MHz, CDCls) 13C NMR (125 MHz, CDCls)
o (ppm) Multiplicity & J (Hz)

7.80 s (br), 1H (N-H)

7.19 d, J=8.1, 1H (Ar-H)

7.09 t,J=7.6, 1H (Ar-H)

6.93 d, J=0.8, 1H (Ar-H)

6.87 d,J=7.1, 1H (Ar-H)

2.78 s, 3H (Ar-CHs)

2.56 d, J=0.9, 3H (Cs-CHs)

Note: This data is for the isomer 3,4-dimethyl-1H-indole and is presented for comparative and
illustrative purposes.[5]

Predicted Analysis for 2,4-dimethyl-1H-indole:

e 1H NMR: One would expect a broad singlet for the N-H proton, two singlets for the two
methyl groups (C2-CHs and C4-CHs), and signals in the aromatic region corresponding to
the protons at positions 3, 5, 6, and 7. The proton at C3 would likely appear as a singlet or a
narrow multiplet. The protons on the benzene ring (C5, C6, C7) would show characteristic
doublet and triplet splitting patterns.

e 13C NMR: Ten distinct signals would be expected, corresponding to the ten carbon atoms in
the molecule. Two signals would be in the aliphatic region for the two methyl carbons, while
the remaining eight signals would be in the aromatic/heteroaromatic region.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2,4-dimethyl-1H-indole is not readily available. However, the
spectrum is expected to show characteristic absorption bands for the N-H group, aromatic C-H
bonds, and the indole ring structure.

Table 2.2: Predicted IR Absorption Bands for 2,4-dimethyl-1H-indole
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Wavenumber (cm~—?) Vibration Type Expected Intensity
~3400 N-H stretch Medium, Sharp
3100-3000 Aromatic C-H stretch Medium to Weak
2950-2850 Aliphatic C-H stretch (CHs) Medium

~1600-1450 Aromatic C=C ring stretching Medium to Strong
~1470 and ~1380 C-H bending (CHs) Medium

~800-700 C-H out-of-plane bending Strong

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of indole
derivatives, based on standard laboratory practices.

Synthesis and Purification (General Procedure)

A common method for the synthesis of substituted indoles is the Fischer indole synthesis.[6]
This involves the reaction of an appropriate phenylhydrazine with a ketone or aldehyde under
acidic conditions. For 2,4-dimethyl-1H-indole, this would typically involve the reaction of (3-
methylphenyl)hydrazine with acetone.

The purification of the final product is critical for obtaining clean spectroscopic data. Flash
column chromatography on silica gel is a standard method.[5]

o Reaction Setup: The arylhydrazine and ketone are dissolved in a suitable solvent (e.g.,
ethanol, acetic acid, or toluene) containing an acid catalyst (e.g., polyphosphoric acid,
sulfuric acid, or zinc chloride).

e Reaction Execution: The mixture is heated to reflux for several hours, and the reaction
progress is monitored by Thin Layer Chromatography (TLC).

o Workup: After completion, the reaction mixture is cooled, neutralized with a base (e.g.,
sodium bicarbonate solution), and extracted with an organic solvent (e.g., ethyl acetate or
dichloromethane).
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 Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure. The crude product is then purified by
flash column chromatography using a solvent system such as petroleum ether/ethyl acetate.

[5]

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is typically used as an internal standard (& 0.00 ppm).

o Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer, such as a 400 or
500 MHz instrument.[5]

e Parameters for 1H NMR:

o

Pulse Program: Standard single pulse (zg30).

[¢]

Spectral Width: ~16 ppm.

Number of Scans: 16-64.

o

[e]

Relaxation Delay: 1-2 seconds.

e Parameters for 13C NMR:

[¢]

Pulse Program: Proton-decoupled (zgpg30).

o

Spectral Width: ~240 ppm.

[e]

Number of Scans: 1024 or more, depending on sample concentration.

o

Relaxation Delay: 2 seconds.

Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile
organic solvent like methanol or dichloromethane.
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 Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source is used.[5]

e GC Parameters:

o

Column: A capillary column such as an Agilent 19091J-413 (30 m x 320 ym x 0.25 ym) is
suitable.[5]

o

Carrier Gas: Helium or Nitrogen.

[¢]

Injection Mode: Split or splitless.

[¢]

Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by
a ramp of 10-20°C/min to a final temperature of 250-280°C.

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-500.

o Scan Speed: ~1-2 scans/second.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Sample: A small amount of the solid sample can be analyzed directly using an
Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared
by grinding a small amount of the sample with dry KBr powder and pressing it into a thin
disk.

o Liquid/Solution: A thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr)
by dissolving it in a volatile solvent and allowing the solvent to evaporate.

» Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.
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o Parameters:
o Spectral Range: 4000-400 cm™1,
o Resolution: 4 cm™1,

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
automatically subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a
synthesized indole derivative, integrating the spectroscopic techniques discussed.
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Workflow for Spectroscopic Characterization of 2,4-dimethyl-1H-indole
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2,4-

dimethyl-1H-indole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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